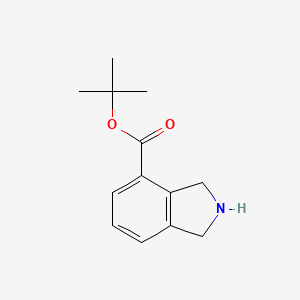![molecular formula C11H12O4 B8017042 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid](/img/structure/B8017042.png)
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid
Descripción general
Descripción
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a phenylacetic acid moiety. This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-allyloxyphenylacetic acid with N-bromosuccinimide (NBS) in the presence of citric acid, sodium hydroxide, water, and acetone . The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. After additional NBS is added, the mixture is cooled in an ice bath, and sodium hydroxide is added. The product is extracted with methylene chloride and obtained as an off-white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement . These methods ensure the compound is produced in large quantities with high purity for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydroxide, and citric acid . Reaction conditions often involve specific temperatures, solvents like acetone, and extraction methods using methylene chloride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the epoxide ring can lead to the formation of diols, while substitution reactions on the phenyl ring can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid involves its interaction with molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects . The phenylacetic acid moiety can interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Oxiran-2-yl)acetic acid
- 2-(4-(2-Methoxyethyl)phenoxy)methyl)oxirane
- 1,2-Epoxy-3-(3-methylphenoxy)propane
- 3-(Oxiran-2-ylmethoxy)benzaldehyde
Uniqueness
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid is unique due to its specific combination of an epoxide ring and a phenylacetic acid moiety.
Propiedades
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYGWDOCZMSKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278002 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72224-25-0 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72224-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(oxiran-2-ylmethoxy)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B8017010.png)




![(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B8017033.png)


